![molecular formula C11H14O2S B13490477 1,3-Dioxolane, 2-[2-(phenylthio)ethyl]- CAS No. 56161-48-9](/img/structure/B13490477.png)
1,3-Dioxolane, 2-[2-(phenylthio)ethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxolane, 2-[2-(phenylthio)ethyl]- is an organic compound belonging to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This particular compound features a phenylthioethyl group attached to the dioxolane ring, making it unique in its structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dioxolanes can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in toluene with a Dean-Stark apparatus to continuously remove water from the reaction mixture .
For 1,3-Dioxolane, 2-[2-(phenylthio)ethyl]-, the synthesis would involve the use of a phenylthioethyl-substituted aldehyde or ketone as a starting material. The reaction conditions would be similar, with the use of an acid catalyst such as toluenesulfonic acid and refluxing in toluene .
Industrial Production Methods
Industrial production of dioxolanes generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and efficient water removal techniques, such as molecular sieves or chemical sequestration, can enhance the yield and purity of the product .
化学反应分析
Types of Reactions
1,3-Dioxolane, 2-[2-(phenylthio)ethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Substitution: Nucleophilic substitution reactions can occur with nucleophiles like organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or organic solvents, OsO₄ in the presence of a co-oxidant.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Organolithium reagents in dry ether, Grignard reagents in dry ether or tetrahydrofuran (THF).
Major Products
Oxidation: Oxidation of the phenylthioethyl group can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction can yield alcohols or thiols depending on the specific conditions and reagents used.
Substitution: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
1,3-Dioxolane, 2-[2-(phenylthio)ethyl]- has several applications in scientific research:
作用机制
The mechanism of action of 1,3-Dioxolane, 2-[2-(phenylthio)ethyl]- involves its ability to act as a protecting group for carbonyl compounds. The dioxolane ring can be formed and cleaved under specific conditions, allowing for selective protection and deprotection of carbonyl groups during synthetic transformations . The phenylthioethyl group can also participate in various chemical reactions, influencing the reactivity and stability of the compound .
相似化合物的比较
Similar Compounds
1,3-Dioxolane, 2-(phenylmethyl)-: Similar structure but with a phenylmethyl group instead of a phenylthioethyl group.
2-Methyl-2-phenyl-1,3-dioxolane: Features a methyl and phenyl group attached to the dioxolane ring.
Uniqueness
1,3-Dioxolane, 2-[2-(phenylthio)ethyl]- is unique due to the presence of the phenylthioethyl group, which imparts distinct chemical properties and reactivity compared to other dioxolanes. This uniqueness makes it valuable for specific applications in synthetic chemistry and research .
属性
CAS 编号 |
56161-48-9 |
|---|---|
分子式 |
C11H14O2S |
分子量 |
210.29 g/mol |
IUPAC 名称 |
2-(2-phenylsulfanylethyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H14O2S/c1-2-4-10(5-3-1)14-9-6-11-12-7-8-13-11/h1-5,11H,6-9H2 |
InChI 键 |
NCQWFEYBHCMXGZ-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)CCSC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


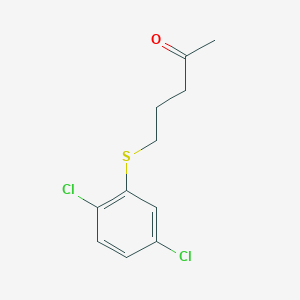
![Lithium(1+) 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate](/img/structure/B13490402.png)
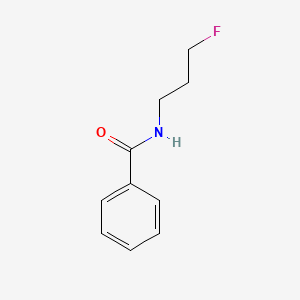

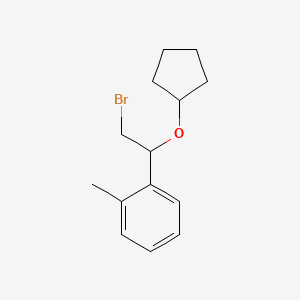
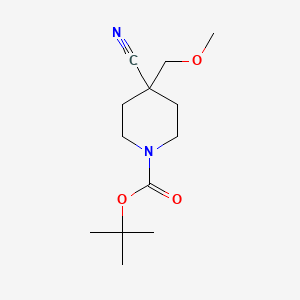
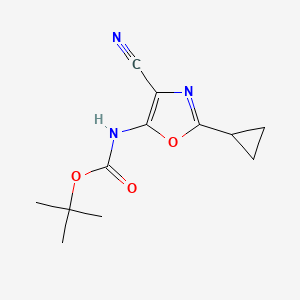
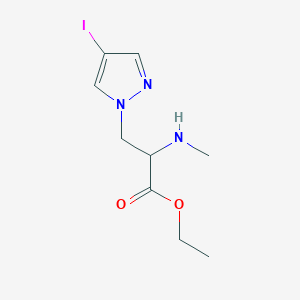
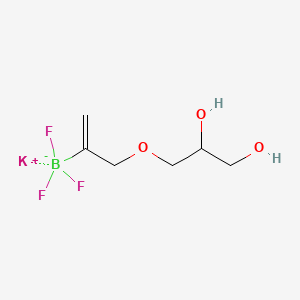
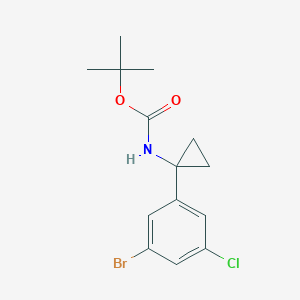

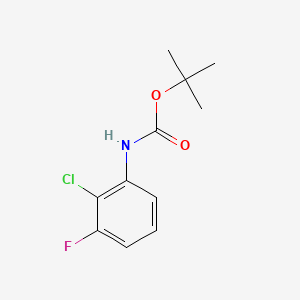
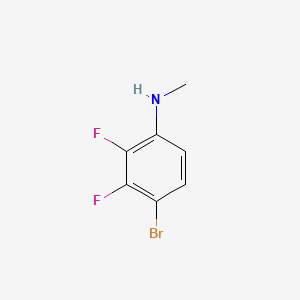
![5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol](/img/structure/B13490479.png)
